3-氨基-1-苯并噻吩-2-羧酸

描述

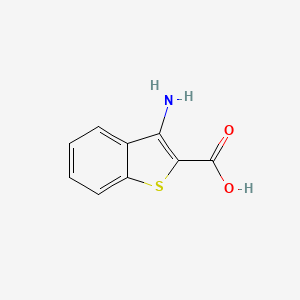

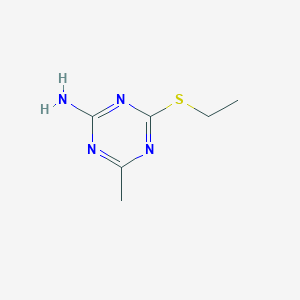

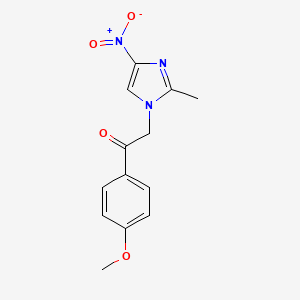

3-Amino-1-benzothiophene-2-carboxylic acid is a molecular compound with the formula C9H7NO2S . It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of such compounds like 3-Amino-1-benzothiophene-2-carboxylic acid is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . A simple one-step protocol for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles was developed .Molecular Structure Analysis

The molecular structure of 3-Amino-1-benzothiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom . The 1-benzothiophene scaffold forms the basic structural fragment of a number of biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

Antimicrobial Applications

The 1-benzothiophene scaffold, which is a part of the 3-Amino-1-benzothiophene-2-carboxylic acid, forms the basic structural fragment of a number of antimicrobial drugs . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Antitumor Applications

Benzothiophenes, including 3-Amino-1-benzothiophene-2-carboxylic acid, have been found to have antitumor properties . This makes them a potential candidate for the development of new cancer treatments.

Antifungal Applications

Benzothiophenes are also used in the development of antifungal drugs . Their unique structure and properties make them effective in combating various fungal infections.

Hormonal Modulators

Benzothiophenes have been used as hormonal modulators . They can interact with various hormone receptors in the body, influencing their activity and potentially treating hormone-related conditions.

Antioxidants

Benzothiophenes have antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.

Organic Synthesis

3-Amino-1-benzothiophene-2-carboxylic acid is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and dyestuff .

Industrial Chemistry

Thiophene derivatives, including 3-Amino-1-benzothiophene-2-carboxylic acid, are utilized in industrial chemistry as corrosion inhibitors . They can protect metals and other materials from corrosion, extending their lifespan and reliability.

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

作用机制

Target of Action

It is known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Mode of Action

It is suggested that the compound interacts with its targets through the functional groups at positions 2 and 3 of the thiophene ring

Biochemical Pathways

Given the broad range of biological activities associated with benzothiophene derivatives , it can be inferred that multiple pathways may be influenced

Result of Action

Benzothiophene derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, and antifungal effects

未来方向

The future directions in the study of 3-Amino-1-benzothiophene-2-carboxylic acid and similar compounds involve the development of novel approaches to the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

属性

IUPAC Name |

3-amino-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMBCKNGJAKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371649 | |

| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-benzothiophene-2-carboxylic acid | |

CAS RN |

40142-71-0 | |

| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)